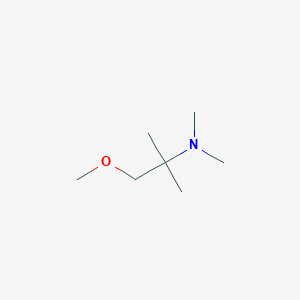
3-(1-benzylpiperidin-4-yl)-N-ethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzylpiperidin-4-yl)-N-ethylpropan-1-amine typically involves the reaction of 1-benzylpiperidine with an appropriate alkylating agent. One common method involves the use of N-ethylpropan-1-amine as the alkylating agent. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
3-(1-benzylpiperidin-4-yl)-N-ethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines.
科学研究应用
3-(1-benzylpiperidin-4-yl)-N-ethylpropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of 3-(1-benzylpiperidin-4-yl)-N-ethylpropan-1-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes. This modulation can lead to changes in neurotransmitter levels and signaling pathways, which may have therapeutic effects in conditions such as depression or anxiety .
相似化合物的比较
Similar Compounds
- N-(1-benzylpiperidin-4-yl)acetohydrazide
- 3-(1-benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)prop-2-yn-1-amine
Uniqueness
3-(1-benzylpiperidin-4-yl)-N-ethylpropan-1-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its benzylpiperidine core is a common motif in medicinal chemistry, providing a scaffold for the development of various therapeutic agents. The presence of the N-ethylpropan-1-amine group further enhances its chemical reactivity and potential biological activity .
属性
分子式 |
C17H28N2 |
|---|---|
分子量 |
260.4 g/mol |
IUPAC 名称 |
3-(1-benzylpiperidin-4-yl)-N-ethylpropan-1-amine |
InChI |
InChI=1S/C17H28N2/c1-2-18-12-6-9-16-10-13-19(14-11-16)15-17-7-4-3-5-8-17/h3-5,7-8,16,18H,2,6,9-15H2,1H3 |
InChI 键 |
SKEUFIGRNWDVQM-UHFFFAOYSA-N |
规范 SMILES |
CCNCCCC1CCN(CC1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)


